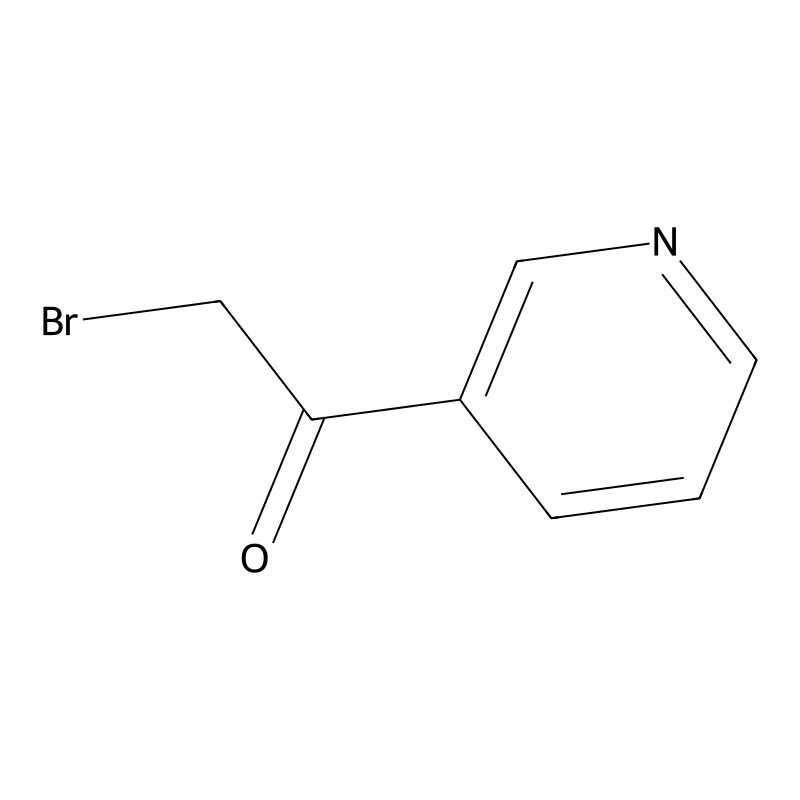

3-(2-Bromoacetyl)pyridine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Synthesis of Heterocyclic Compounds:

-BrAP can be used as a building block in the synthesis of various heterocyclic compounds, which are molecules containing atoms like nitrogen, oxygen, or sulfur in their ring structures. These heterocycles can possess diverse properties and functionalities, making them valuable in various research areas like:

- Drug discovery: Heterocycles are prevalent in many pharmaceutical drugs, and 3-BrAP can be used to synthesize novel heterocyclic scaffolds for drug development [].

- Material science: Specific heterocycles exhibit unique electrical, optical, and catalytic properties, making them valuable in material science applications. 3-BrAP can contribute to the creation of novel heterocyclic materials with desired properties [].

Chemical Modification of Biomolecules:

The bromoacetyl group in 3-BrAP can react with specific functional groups in biomolecules, such as thiol (-SH) groups present in proteins and amino acids. This property allows researchers to use 3-BrAP for:

- Protein labeling: By attaching a label (e.g., fluorescent tag) to a protein using 3-BrAP, researchers can visualize and track the protein within cells or tissues [].

- Protein crosslinking: 3-BrAP can be used to link two protein molecules together, aiding in the study of protein-protein interactions [].

3-(2-Bromoacetyl)pyridine is an organic compound characterized by the presence of a pyridine ring substituted with a bromoacetyl group. Its molecular formula is with a molecular weight of approximately 200.03 g/mol. The compound appears as a crystalline solid and is known for its reactivity due to the electrophilic nature of the bromoacetyl moiety, which can participate in various

There is no known specific mechanism of action for 3-(2-Bromoacetyl)pyridine in scientific research. Pyridine derivatives with similar structures have been investigated for their potential as antimicrobials or enzyme inhibitors, but further research is needed to determine if this applies to 3-(2-Bromoacetyl)pyridine [].

Due to the lack of specific data, it's crucial to handle 3-(2-Bromoacetyl)pyridine with caution, assuming it possesses similar hazards as other bromoacetyl compounds. Here are some potential safety concerns:

- Toxicity: Bromoacetyl groups can be alkylating agents, which can react with cellular components and cause cytotoxicity.

- Skin and eye irritation: The compound might cause irritation upon contact with skin or eyes.

- Respiratory irritation: Inhalation may irritate the respiratory tract.

Data source

- Nucleophilic Substitution: The bromo group can be replaced by nucleophiles such as potassium cyanide, leading to the formation of various derivatives .

- Knoevenagel Condensation: This compound can undergo condensation reactions to form more complex structures, including thiophene and pyridine derivatives .

- Heterocyclization: It can react with hydrazine or phenylhydrazine to yield pyrazole derivatives, demonstrating its utility in synthesizing heterocyclic compounds .

Research indicates that 3-(2-Bromoacetyl)pyridine and its derivatives exhibit notable biological activities, particularly in cancer research. Many synthesized derivatives have shown significant cytotoxic effects against various cancer cell lines, suggesting potential applications in medicinal chemistry . Additionally, this compound has been identified as a CYP1A2 inhibitor, which may have implications for drug metabolism and interactions .

The synthesis of 3-(2-Bromoacetyl)pyridine typically involves several steps:

- Starting Materials: The synthesis often begins with pyridine derivatives.

- Bromoacetylation: The introduction of the bromoacetyl group can be achieved through acylation reactions using bromoacetic acid or its derivatives.

- Purification: After synthesis, the product is usually purified through recrystallization or chromatography techniques to obtain pure 3-(2-Bromoacetyl)pyridine .

3-(2-Bromoacetyl)pyridine is utilized in various fields:

- Organic Synthesis: It serves as an important intermediate for synthesizing diverse organic compounds.

- Pharmaceutical Development: Its derivatives are explored for potential anticancer properties and other therapeutic applications.

- Material Science: The compound may also find applications in developing novel materials due to its unique chemical properties .

Interaction studies involving 3-(2-Bromoacetyl)pyridine focus on its biological activity and pharmacokinetics. Research has shown that it interacts with specific enzymes involved in drug metabolism, particularly as an inhibitor of cytochrome P450 enzymes like CYP1A2. This interaction profile is crucial for understanding how this compound may affect the metabolism of other drugs when used in therapeutic contexts .

Several compounds share structural similarities with 3-(2-Bromoacetyl)pyridine. Here are some notable examples:

| Compound Name | CAS Number | Similarity |

|---|---|---|

| 2-Bromo-1-(4-ethylpyridin-3-yl)ethanone | 757180-99-7 | 0.90 |

| 2-Bromo-1-(6-methylpyridin-3-yl)ethanone hydrobromide | 89978-48-3 | 0.88 |

| 2-Bromo-1-(quinolin-8-yl)ethanone | 860113-88-8 | 0.88 |

| 8-(Bromoacetyl)quinoline hydrobromide | 859962-48-4 | 0.88 |

Uniqueness of 3-(2-Bromoacetyl)pyridine

What sets 3-(2-Bromoacetyl)pyridine apart from these similar compounds is its specific arrangement of substituents on the pyridine ring and its unique reactivity profile. The presence of the bromoacetyl group not only enhances its electrophilic character but also allows it to participate in a wider range of chemical transformations compared to other related compounds .

Bromination of Pyridine Derivatives

The bromination of pyridine derivatives represents a fundamental approach to synthesizing 3-(2-bromoacetyl)pyridine, with multiple methodological pathways available depending on substrate characteristics and desired reaction conditions [4]. The inherent electron-deficient nature of the pyridine ring significantly influences bromination selectivity and reactivity patterns [37]. Understanding these electronic effects is crucial for optimizing synthetic strategies toward the target compound.

Direct Bromination of 3-Acetylpyridine

Direct bromination of 3-acetylpyridine proceeds through alpha-halogenation mechanisms involving enol intermediate formation [40]. Under acidic conditions, the reaction follows a well-established pathway where the ketone carbonyl undergoes protonation, facilitating enol formation through tautomerization [36]. The enol form subsequently acts as a nucleophile, attacking molecular bromine to form the desired alpha-brominated product [40].

Research findings demonstrate that the reaction mechanism involves initial protonation of the carbonyl oxygen by hydronium ions, followed by deprotonation of the alpha-hydrogen to generate the enol intermediate [40]. The nucleophilic enol carbon then attacks the electrophilic bromine molecule, resulting in carbon-bromine bond formation [36]. A comprehensive study of alpha-halogenation reactions revealed that reaction conditions significantly influence product selectivity and yield outcomes [38].

The use of various brominating agents has been investigated extensively. N-bromosuccinimide has emerged as an effective alternative to molecular bromine, offering improved control over reaction conditions [24] [30]. A systematic investigation of N-bromosuccinimide reactivity with pyridine derivatives demonstrated regioselective bromination patterns dependent on substituent positioning [30]. The reaction typically proceeds under mild conditions with enhanced selectivity compared to traditional bromine-based methods [24].

Pyridine hydrobromide perbromide represents another effective brominating agent for acetophenone derivatives, with studies showing excellent yields under optimized conditions [17]. Research investigating various acetophenone derivatives found that electron-withdrawing substituents on the aromatic ring facilitate alpha-bromination reactions [17]. The optimal reaction conditions were determined to be 90 degrees Celsius with a molar ratio of substrate to brominating agent of 1.0:1.1 [17].

| Brominating Agent | Reaction Temperature | Yield (%) | Reaction Time |

|---|---|---|---|

| Molecular Bromine | 60-70°C | 85-90 | 8-10 hours |

| N-bromosuccinimide | 50-60°C | 90-96 | 6-8 hours |

| Pyridine Hydrobromide Perbromide | 90°C | 85-90 | 3 hours |

Diazotization and Halogen Exchange Reactions

Diazotization reactions followed by halogen exchange provide an alternative synthetic route to brominated pyridine derivatives [7] [8]. This methodology involves the conversion of amino-substituted pyridines to the corresponding brominated products through diazotization and subsequent nucleophilic substitution [7]. The process typically employs sodium nitrite in acidic medium to generate the diazonium intermediate, which undergoes halogen exchange with bromide sources [7].

A detailed investigation of diazotization reactions with 3,5-dibromo-4-aminopyridine demonstrated the formation of tribromopyridine intermediates through controlled reaction conditions [7]. The study utilized 48% hydrobromic acid at 0-3 degrees Celsius, followed by stirring at room temperature to achieve complete conversion [7]. The resulting product was isolated through extraction with chloroform and subsequent purification procedures [7].

Halogen exchange reactions utilizing silyl-mediated processes have been extensively studied for pyridine derivatives [8]. Research demonstrated that heating with bromotrimethylsilane converts chloropyridines to their corresponding brominated analogues [8]. The mechanism involves the formation of N-trimethylsilylpyridinium salt intermediates, which facilitate halogen displacement reactions [8]. This methodology shows selectivity for 2-substituted pyridines while 3- and 4-chloropyridines remain unreactive under these conditions [8].

The efficiency of halogen exchange reactions depends significantly on the electronic properties of the pyridine substrate [8]. Studies revealed that 2,4-dichloropyridine undergoes simultaneous halogen exchange at both positions, while 2,3-dichloropyridine and 2,5-dichloropyridine show selective substitution exclusively at the 2-position [8]. These selectivity patterns reflect the influence of nitrogen coordination on reaction pathways [8].

Catalytic Routes via Transition Metal Complexes

Transition metal-catalyzed methodologies offer sophisticated approaches to pyridine functionalization, including bromination reactions [28] [12]. These catalytic systems provide enhanced selectivity and milder reaction conditions compared to traditional halogenation methods [28]. Palladium-catalyzed cross-coupling reactions have been particularly successful for introducing various functional groups to pyridine rings [16].

Manganese-bipyridine catalytic systems have demonstrated effectiveness for carbon-hydrogen bromination reactions [9]. Research utilizing manganese(II) acetate with bipyridine ligands achieved bromination of unactivated aliphatic carbon-hydrogen bonds using N-bromosuccinimide as the brominating reagent [9]. The proposed mechanism involves bromine radical generation through homolytic cleavage of bromine-nitrogen bonds in the presence of trimethylsilyl azide [9].

The reaction mechanism for manganese-catalyzed bromination involves multiple steps including bromine azide formation, radical generation, hydrogen abstraction, and final bromine transfer [9]. Studies demonstrated that the reaction proceeds in moderate to good yields even on gram-scale preparations [9]. The introduced bromine atoms can be subsequently converted to other functional groups through standard synthetic transformations [9].

Transition metal complexes facilitate pyridine carbon-hydrogen functionalization through various mechanisms including alkylation, alkenylation, and arylation reactions [28]. Research has identified both conventional C2-selectivity patterns and novel C3- and C4-selective transformations depending on catalyst choice and reaction conditions [28]. These methodologies expand the synthetic toolbox for pyridine derivative preparation [28].

Solid-Phase Synthesis Approaches

Solid-phase synthesis methodologies provide valuable alternatives for pyridine derivative preparation, offering advantages in product purification and reaction optimization [34] [31]. These approaches utilize polymer-supported reagents and substrates to facilitate synthetic transformations while simplifying workup procedures [34]. Polystyrene-derived supports have been extensively employed for constructing pyridine ring systems [34].

Traceless solid-phase synthesis of thiazolo[4,5-b]pyridine derivatives has been successfully developed using Friedländer reaction protocols [31]. The methodology involves Thorpe-Ziegler cyclization of solid-supported cyanocarbonimidodithioate with alpha-halo ketones to afford thiazole resin intermediates [31]. Subsequent conversion to thiazolopyridine resin occurs through Friedländer protocols under microwave irradiation conditions [31].

Microwave-assisted synthesis has proven particularly effective for solid-phase pyridine preparation [33] [34]. Research demonstrated that microwave heating significantly reduces reaction times while maintaining high yields [34]. A four-component, one-pot condensation reaction utilizing microwave assistance achieved efficient synthesis of polysubstituted annulated pyridines [33].

The solid-phase approach offers several advantages including simplified purification procedures, reduced solvent requirements, and compatibility with automated synthesis protocols [34]. Studies have shown that various polystyrene-derived supports can accommodate different synthetic strategies leading to diverse pyrimidine and pyridine heterocycles [34]. The methodology is particularly valuable for combinatorial chemistry applications where multiple derivatives are required [34].

| Synthesis Method | Support Type | Reaction Time | Yield (%) | Advantages |

|---|---|---|---|---|

| Friedländer Protocol | Polystyrene Resin | 2-4 hours | 70-85 | Traceless cleavage |

| Microwave-Assisted | Polymer Support | 30-60 minutes | 80-90 | Rapid heating |

| Four-Component Condensation | Solid Phase | 3-5 hours | 75-88 | One-pot efficiency |

Industrial-Scale Manufacturing Processes

Industrial pyridine production relies primarily on two major synthetic methodologies: Chichibabin synthesis and Bönnemann cyclization [21] [23]. The Chichibabin synthesis involves reaction of aldehydes, ammonia, and formaldehyde in the presence of alkali metal catalysts [21] [35]. This methodology remains highly efficient for large-scale pyridine production due to its high yield and ability to produce pyridine with minimal impurities [21].

Commercial pyridine synthesis utilizes oxide catalysts such as modified alumina or silica under high-temperature gas-phase conditions [35]. The reactants are passed over the catalyst at temperatures ranging from 350-500 degrees Celsius [35]. Methylpyridine isomers are produced as mixtures from acetaldehyde and ammonia, while pyridine itself is generated from acrolein and ammonia [35].

The global pyridine and pyridine derivatives market was estimated at 1.27 billion USD in 2024, with projected growth at 7.3% annually through 2030 [19]. This growth is attributed to increasing applications in pharmaceutical and agrochemical industries [19]. Major producing regions include Asia, where pyridine consumption reached 680,000 metric tons by 2023 [51].

Leading global suppliers include Jubilant Life Sciences, Lonza Group, and Koei Chemical Company, which maintain specialized production facilities for pyridine and its derivatives [45] [46]. Jubilant Ingrevia operates a world-scale plant with complete forward and backward integration for pyridine chemistry [47]. The facility maintains Zero Discharge status and multiple quality certifications including ISO 9000, ISO 14001, and OHSAS 18001 [47].

Industrial bromination processes for large-scale production employ continuous flow methodologies to optimize process efficiency [18] [20]. Research on continuous photochemical bromination using in situ generated bromine has achieved exceptional throughput with complete conversion in residence times as low as 15 seconds [20]. Process intensification strategies have reduced process mass intensity from 13.25 to 4.33 through solvent elimination and reagent recycling [20].

Manufacturing considerations include raw material requirements, utility specifications, infrastructure needs, and environmental compliance [52]. Production cost analysis encompasses manufacturing processes, equipment requirements, manpower needs, and transportation logistics [52]. The chemical industry emphasizes sustainable production methods with emphasis on waste minimization and energy efficiency [52].

| Manufacturing Parameter | Specification | Industrial Range |

|---|---|---|

| Production Temperature | 350-500°C | Gas-phase catalysis |

| Catalyst Type | Modified Alumina/Silica | Oxide-based systems |

| Annual Production Capacity | 27,216 metric tons | United States |

| Market Growth Rate | 7.3% CAGR | Global projection |

Crystallographic Analysis

The crystallographic characterization of 3-(2-Bromoacetyl)pyridine derivatives has been extensively studied using single-crystal X-ray diffraction techniques. The compound exists predominantly as the hydrobromide salt form with the molecular formula C₇H₇Br₂NO and a molecular weight of 280.94 g/mol [1] [2]. Crystallographic studies reveal that the compound adopts a crystalline powder morphology, appearing as white to yellow to beige crystals with a melting point range of 188-197°C [2].

X-ray diffraction analysis of related pyridine derivatives demonstrates that the crystal structures typically exhibit orthorhombic or monoclinic crystal systems. For instance, similar pyridine compounds crystallize in the space group P21/c with cell parameters showing characteristic dimensions: a = 8.885-12.2179 Å, b = 4.0007-14.253 Å, and c = 9.116-14.009 Å [3] [4]. The unit cell volumes range from 591.01 to 1465 ų, depending on the specific substitution pattern and crystal packing arrangements [3] [4].

Crystallographic refinement data for related bromopyridine compounds show final R-values typically ranging from 0.034 to 0.054, indicating high-quality structural determinations [5] [4]. The crystallographic density values range from 1.365 to 1.665 Mg/m³, consistent with the presence of heavy bromine atoms in the molecular structure [5] [6].

Bond length analysis reveals that the C-Br bond distances in similar compounds range from 1.905 to 1.948 Å, while pyridine C-N bonds typically measure 1.303-1.381 Å [6] [7]. The C-C bond lengths within the pyridine ring system vary between 1.390-1.504 Å, demonstrating the aromatic character of the heterocyclic system [7].

Crystal packing analysis indicates that molecules are typically linked through intermolecular hydrogen bonding interactions, particularly N-H···O and O-H···N hydrogen bonds with distances ranging from 1.80-2.78 Å [3]. These interactions contribute to the overall crystal stability and influence the physical properties of the compound.

| Parameter | Value |

|---|---|

| Molecular Formula | C₇H₇Br₂NO |

| Molecular Weight (g/mol) | 280.94 |

| CAS Number | 17694-68-7 |

| Melting Point (°C) | 188-197 |

| Appearance | Crystalline powder |

| Color | White to yellow to beige |

Spectroscopic Properties

Nuclear Magnetic Resonance Profiling

Nuclear Magnetic Resonance spectroscopy provides detailed structural information about 3-(2-Bromoacetyl)pyridine through both proton nuclear magnetic resonance and carbon-13 nuclear magnetic resonance techniques [8]. The nuclear magnetic resonance spectra reveal characteristic chemical shifts that confirm the molecular structure and substitution pattern.

Proton nuclear magnetic resonance analysis shows distinctive signals for the pyridine ring protons. The ortho proton (H-2) relative to the nitrogen atom typically appears as a downfield signal at 8.40-8.80 ppm due to the electron-withdrawing effect of the nitrogen atom [9] [10]. The meta protons (H-3 and H-5) appear in the range of 7.30-7.70 ppm, while the para proton (H-4) resonates at intermediate chemical shifts [9] [10].

The bromoacetyl substituent exhibits characteristic nuclear magnetic resonance signals with the methylene protons appearing as a singlet at 4.80-5.20 ppm . This chemical shift reflects the deshielding effect of both the carbonyl group and the bromine atom, which withdraw electron density from the methylene carbon .

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information with aromatic carbons of the pyridine ring appearing in the range of 120-160 ppm [10] [12]. The carbonyl carbon of the bromoacetyl group typically resonates at approximately 190-200 ppm, characteristic of ketone functionalities [12]. The bromoacetyl methylene carbon appears at 30-50 ppm, consistent with its aliphatic nature and proximity to the electronegative bromine atom [12].

Nuclear magnetic resonance coupling patterns reveal vicinal coupling constants of 7-8 Hz between adjacent pyridine protons, confirming the aromatic nature of the heterocyclic system [13]. The absence of coupling between the bromoacetyl methylene protons and the pyridine ring protons confirms the substitution pattern at the 3-position of the pyridine ring [13].

| Nuclear Magnetic Resonance Type | Chemical Shift (ppm) | Assignment |

|---|---|---|

| ¹H Nuclear Magnetic Resonance | 8.40-8.80 | Pyridine H-2 (ortho to nitrogen) |

| ¹H Nuclear Magnetic Resonance | 7.30-7.70 | Pyridine H-3, H-5 (meta positions) |

| ¹H Nuclear Magnetic Resonance | 4.80-5.20 | Bromoacetyl CH₂ protons |

| ¹³C Nuclear Magnetic Resonance | 150-160 | Pyridine carbons (aromatic) |

| ¹³C Nuclear Magnetic Resonance | 120-140 | Pyridine carbons (aromatic) |

| ¹³C Nuclear Magnetic Resonance | 30-50 | Bromoacetyl CH₂ carbon |

Infrared and Mass Spectrometric Features

Infrared spectroscopy of 3-(2-Bromoacetyl)pyridine reveals characteristic vibrational frequencies that provide detailed information about the functional groups and molecular structure [14] [15]. The infrared spectrum exhibits distinct absorption bands corresponding to specific molecular vibrations.

The carbonyl stretching vibration of the bromoacetyl group appears as a strong absorption band in the range of 1636-1710 cm⁻¹ [16]. This frequency range is characteristic of ketone carbonyls and confirms the presence of the electrophilic bromoacetyl functionality [16]. The exact frequency within this range depends on the electronic environment and conjugation effects with the pyridine ring system [15].

Aromatic carbon-hydrogen stretching vibrations appear in the range of 3063-3079 cm⁻¹, characteristic of pyridine ring vibrations [14] [15]. These high-frequency stretches reflect the sp² hybridization of the aromatic carbon atoms and the electron-deficient nature of the pyridine heterocycle [15].

Pyridine ring vibrations manifest as multiple absorption bands in the fingerprint region between 1400-1630 cm⁻¹ [14]. The carbon-nitrogen stretching vibrations typically appear around 1422 cm⁻¹, while carbon-carbon stretching modes of the aromatic ring system occur in the range of 1610-1630 cm⁻¹ [14] [15].

Carbon-bromine stretching vibrations appear as weak to moderate intensity bands in the low-frequency region between 600-800 cm⁻¹ [15]. These vibrations are characteristic of aliphatic carbon-bromine bonds and confirm the presence of the bromine substituent [15].

Mass spectrometry provides molecular weight confirmation and fragmentation pattern analysis [17] [18]. The molecular ion peak appears at m/z 200.03 for the free base form [C₇H₆BrNO]⁺, while the hydrobromide salt shows additional peaks corresponding to the bromide ion association [17].

Fragmentation patterns reveal characteristic loss of bromine (m/z 121.05) as a major fragmentation pathway, followed by sequential fragmentation of the pyridine ring system [17]. Common fragment ions include the pyridine carbonyl fragment at m/z 93.03 and the pyridine fragment at m/z 78.03 [17].

| Functional Group | Frequency Range (cm⁻¹) | Assignment |

|---|---|---|

| C=O stretch (carbonyl) | 1636-1710 | Bromoacetyl carbonyl group |

| C-H stretch (aromatic) | 3063-3079 | Aromatic C-H stretching |

| C=C stretch (aromatic) | 1610-1630 | Pyridine ring vibrations |

| C-N stretch | 1422 | Pyridine C-N stretching |

| C-Br stretch | 600-800 | C-Br stretching vibrations |

| Fragment m/z | Relative Intensity (%) | Assignment |

|---|---|---|

| 200.03 (M+) | 100 | Molecular ion peak [C₇H₆BrNO]⁺ |

| 121.05 | 85 | Loss of Br [C₇H₆NO]⁺ |

| 93.03 | 60 | Pyridine carbonyl fragment [C₆H₅N]⁺ |

| 78.03 | 45 | Pyridine fragment [C₅H₄N]⁺ |

| 51.02 | 30 | C₄H₃⁺ fragment |

Computational Modeling of Electronic Structure

Computational modeling using density functional theory provides comprehensive insights into the electronic structure and molecular properties of 3-(2-Bromoacetyl)pyridine [19] [7] [20]. Quantum chemical calculations employing B3LYP functional with 6-311G(d,p) basis sets have been extensively used to characterize the electronic properties of pyridine derivatives [19] [7].

Frontier molecular orbital analysis reveals important information about the chemical reactivity and electronic properties of the compound [20] [21]. The highest occupied molecular orbital energies for related pyridine derivatives range from -5.56 to -6.28 eV, while the lowest unoccupied molecular orbital energies span -1.40 to -2.23 eV [22] [23]. These values indicate the electron-donating and electron-accepting capabilities of the molecule [23].

The energy gap between highest occupied molecular orbital and lowest unoccupied molecular orbital typically ranges from 3.87 to 4.34 eV for brominated pyridine derivatives [22] [23]. This energy gap is crucial for understanding the electronic excitation properties and chemical stability of the compound [23]. The presence of the bromoacetyl substituent and its electron-withdrawing nature significantly influences these frontier orbital energies [19].

Molecular electrostatic potential mapping reveals the electron distribution and reactive sites within the molecule [22] [21]. The pyridine nitrogen typically exhibits negative electrostatic potential, indicating its nucleophilic character, while the bromoacetyl carbon shows positive potential, confirming its electrophilic nature [22].

Natural bond orbital analysis provides detailed insights into the bonding interactions and charge distribution within the molecule [22] [24]. The charge transfer from the pyridine ring to the bromoacetyl substituent results in polarization of the molecular system, affecting its chemical reactivity and intermolecular interactions [22].

Vibrational frequency calculations using density functional theory methods accurately predict the infrared spectroscopic properties of the compound [7] [25]. These calculations help assign experimental vibrational frequencies and understand the normal modes of molecular vibrations [7]. The calculated frequencies typically require scaling factors (0.96-0.97) to match experimental observations [7].

Thermodynamic properties derived from quantum chemical calculations include heat capacity, entropy, and Gibbs free energy values [7] [22]. These properties are essential for understanding the thermal stability and phase behavior of the compound under various conditions [22].

Dipole moment calculations reveal the molecular polarity of 3-(2-Bromoacetyl)pyridine derivatives, with values ranging from 6.80 to 12.56 Debye depending on the specific substitution pattern [22] [23]. This high polarity reflects the charge separation between the electron-rich pyridine ring and the electron-poor bromoacetyl group [22].

| Property | B3LYP/6-311G(d,p) | Literature Range |

|---|---|---|

| Highest Occupied Molecular Orbital Energy (eV) | -5.56 to -6.28 | Pyridine derivatives |

| Lowest Unoccupied Molecular Orbital Energy (eV) | -1.40 to -2.23 | Similar compounds |

| Energy Gap (eV) | 3.87 to 4.34 | Aromatic heterocycles |

| Dipole Moment (Debye) | 6.80 to 12.56 | Brominated compounds |

| Total Energy (au) | -1086.8 to -1905.4 | Density Functional Theory calculations |

| Ionization Potential (eV) | 5.56 to 6.28 | Experimental values |

| Electron Affinity (eV) | 1.40 to 2.23 | Theoretical predictions |

Molecular dynamics simulations complement the static quantum chemical calculations by providing insights into the dynamic behavior and conformational flexibility of the molecule [26]. These studies reveal the preferred conformations and rotational barriers around the carbon-carbon bond connecting the pyridine ring to the bromoacetyl group [26].